molecular formula C17H20N2O4S B5168695 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide

Cat. No.: B5168695
M. Wt: 348.4 g/mol
InChI Key: MRZUJOYSGBCQBR-UHFFFAOYSA-N
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Description

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide, also known as DMSO-AM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of dimethyl sulfoxide (DMSO) and has been shown to have unique properties that make it useful in a variety of scientific studies.

Mechanism of Action

The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. It has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth. Additionally, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which can cause cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase cell viability and proliferation in certain cell types, while also inducing apoptosis in others. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide in lab experiments is its ability to enhance the delivery of other molecules into cells. This can be useful in drug delivery studies and in studying the effects of various molecules on cellular processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in cancer therapy. Studies have shown that this compound can enhance the delivery of chemotherapy drugs into cancer cells, potentially increasing their efficacy. Additionally, this compound has been shown to have anti-tumor effects on its own, making it a promising candidate for further research.
Another potential future direction for research involving this compound is its use in gene therapy. Studies have shown that this compound can enhance the delivery of nucleic acids into cells, making it useful in gene therapy studies. Additionally, this compound has been shown to activate certain signaling pathways that are involved in gene expression, making it a promising candidate for further research in this area.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It has unique properties that make it useful in drug delivery studies, cancer research, and gene therapy studies. While there are limitations to its use, its potential applications make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide involves the reaction of 4-(dimethylamino)sulfonylbenzene with 2-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide has been used in various research applications due to its ability to penetrate cell membranes and act as a carrier for other molecules. It has been shown to enhance the delivery of small molecules, peptides, and nucleic acids into cells, making it useful in drug delivery studies. Additionally, this compound has been used in studies on cancer, inflammation, and neurological disorders.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)15-10-8-14(9-11-15)18-17(20)12-13-6-4-5-7-16(13)23-3/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZUJOYSGBCQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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